molecular formula C7H6ClNO2 B1463696 3-Chloro-6-methoxypicolinaldehyde CAS No. 1060810-35-6

3-Chloro-6-methoxypicolinaldehyde

Cat. No.: B1463696
CAS No.: 1060810-35-6
M. Wt: 171.58 g/mol
InChI Key: OGXSOYMWBQVQSP-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxypicolinaldehyde is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . This compound is notable for its diverse applications in research and industry, particularly in the fields of organic synthesis and medicinal chemistry.

Biochemical Analysis

Cellular Effects

The effects of 3-Chloro-6-methoxypicolinaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the synthesis of fluorescent dyes, which are essential for imaging biological materials and exploring the structures of nucleic acids, proteins, and other biological macromolecules . These dyes help in visualizing cellular processes and understanding the compound’s impact on cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of biochemical pathways . These interactions are crucial for its role in the synthesis of various compounds and its use as a reagent in analytical determinations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties . These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical properties

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxypicolinaldehyde typically involves the chlorination and methoxylation of picolinaldehyde derivatives. One common method includes the use of 3-chloropicolinaldehyde as a starting material, which undergoes methoxylation under controlled conditions . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and ether , and reagents like lithium alkylamides .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and methoxylation processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-methoxypicolinaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as sodium chlorite (NaClO2) and TEMPO .

    Reduction: Reduction reactions may involve reagents like .

    Substitution: Substitution reactions often use reagents such as organolithium compounds and Grignard reagents .

Common Reagents and Conditions:

    Oxidation: Sodium chlorite (NaClO2), TEMPO, sodium hypochlorite (NaClO), acetonitrile (CH3CN), and sodium phosphate buffer (pH = 6.7) at 35°C.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Organolithium compounds and Grignard reagents in solvents like THF and ether.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted picolinaldehyde derivatives.

Scientific Research Applications

3-Chloro-6-methoxypicolinaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Chloro-6-methoxypyridazine
  • 3-Chloro-6-pyrazolyl-picolinate
  • 2-Chloro-6-methoxyquinoline-3-carboxaldehyde

Comparison: 3-Chloro-6-methoxypicolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-chloro-6-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXSOYMWBQVQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679869
Record name 3-Chloro-6-methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-35-6
Record name 3-Chloro-6-methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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